2-Chloro-6-(trifluoromethyl)benzamide
Overview
Description
2-Chloro-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5ClF3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-6-(trifluoromethyl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acid chloride is then reacted with ammonia or an amine to form the benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzamide can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
The major products formed from these reactions include substituted benzamides, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
2-Chloro-6-(trifluoromethyl)benzoic acid: The carboxylic acid derivative of the compound.
2-Chloro-6-(trifluoromethyl)benzonitrile: The nitrile derivative of the compound.
Uniqueness
2-Chloro-6-(trifluoromethyl)benzamide is unique due to the presence of both a chloro and a trifluoromethyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential biological activities, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAICIUGQMFFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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